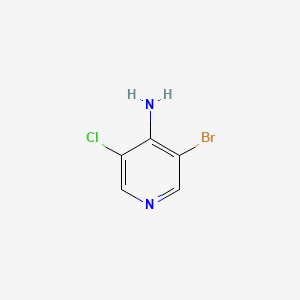

3-Bromo-5-chloropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEIEXVBLCRZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652979 | |

| Record name | 3-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-78-5 | |

| Record name | 3-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-chloropyridin-4-amine, a key intermediate in pharmaceutical research and development. This document details a potential synthetic pathway, experimental protocols, and the characterization of the final compound.

Introduction

This compound, with the CAS Number 159783-78-5, is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the presence of bromine and chlorine atoms, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the amino group allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from 3,5-dichloropyridine. The proposed pathway involves a selective bromination followed by an amination reaction.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 3-Bromo-5-chloropyridine (Intermediate)

This procedure is adapted from analogous bromination reactions of pyridine derivatives.

Materials:

-

3,5-Dichloropyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,5-dichloropyridine in a suitable solvent such as dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-chloropyridine.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Final Product)

This amination protocol is based on methods for the amination of halopyridines.

Materials:

-

3-Bromo-5-chloropyridine

-

Ammonia solution (concentrated) or a suitable amine source

-

Copper(I) oxide (catalyst)

-

Sealed reaction vessel

-

Heating mantle

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (anhydrous)

Procedure:

-

In a sealed reaction vessel, combine 3-Bromo-5-chloropyridine, a catalytic amount of copper(I) oxide, and a concentrated aqueous or alcoholic solution of ammonia.

-

Heat the mixture at a specified temperature (e.g., 150-180 °C) for several hours. The reaction progress should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the vessel to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Data

The synthesized this compound should be characterized using various spectroscopic and physical methods to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| CAS Number | 159783-78-5 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available in searched literature |

Spectroscopic Data

While specific spectra for the target compound were not found in the initial search, typical spectral data for similar compounds are provided below for reference. Actual data should be obtained upon synthesis.

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region corresponding to the two pyridine protons. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Five distinct signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring. |

| IR (KBr, cm⁻¹) | N-H stretching bands (around 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), C-Br and C-Cl stretching bands in the fingerprint region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine and chlorine. |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of this compound is illustrated below.

Caption: Workflow for the synthesis and characterization of the target compound.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Halogenated compounds and strong acids should be handled with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

This technical guide outlines a feasible synthetic pathway and characterization strategy for this compound. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. The successful synthesis and thorough characterization of this compound will provide a valuable intermediate for the development of novel therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical intermediate, 3-Bromo-5-chloropyridin-4-amine. The information herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

This compound, with the CAS number 159783-78-5, is a halogenated pyridinamine derivative.[1] Its chemical structure and properties make it a valuable building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| CAS Number | 159783-78-5 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | 1.8±0.1 g/cm³ (predicted) | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| logP | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on established techniques and can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1 - T2.

-

For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic aqueous solubility of a compound using the shake-flask method followed by UV-Vis spectrophotometric or HPLC analysis.

Materials:

-

This compound sample

-

Distilled or deionized water (or relevant buffer)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the aqueous medium (e.g., water or a specific buffer) to the vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the aqueous medium to a concentration suitable for the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC system.

-

The aqueous solubility is reported in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

This protocol details the determination of the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Dissolve a known amount of the compound in either the aqueous or organic phase.

-

Add a known volume of the second phase to the vial.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

After shaking, centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of a compound by potentiometric titration.

Materials:

-

This compound sample

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (carbonate-free)

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but this will affect the pKa value.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.

-

Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of exposure, follow standard first-aid procedures.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloropyridin-4-amine is a halogenated pyridinamine derivative of interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a framework for the presentation of ¹H and ¹³C NMR spectral data for this compound and outlines the general experimental protocols for their acquisition.

Note on Data Availability: Despite extensive searches, detailed experimental ¹H and ¹³C NMR spectral data (chemical shifts, coupling constants, and multiplicities) for this compound (CAS No. 159783-78-5) are not publicly available in the searched scientific literature, patents, or spectral databases. The following sections provide a template for how such data should be presented and the general methodologies for its acquisition.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, and amino substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | Data not available | Data not available | Data not available | Data not available | H-2 or H-6 |

| 2 | Data not available | Data not available | Data not available | Data not available | H-2 or H-6 |

| 3 | Data not available | Data not available | Data not available | Data not available | NH₂ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached heteroatoms and substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | Data not available | C-2 |

| 2 | Data not available | C-3 |

| 3 | Data not available | C-4 |

| 4 | Data not available | C-5 |

| 5 | Data not available | C-6 |

Experimental Protocols

A general procedure for acquiring high-quality NMR spectra is outlined below. The specific parameters would need to be optimized for the sample and the spectrometer used.

General NMR Spectroscopy Workflow

Caption: General experimental workflow for NMR spectroscopy.

Detailed Methodologies

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

-

Sample Preparation: Typically, 5-10 mg of the compound would be dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without interfering with the signals of interest.

-

¹H NMR Acquisition: A standard pulse program would be used. Key parameters to be recorded would include the spectrometer frequency, solvent, temperature, spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. Important parameters to note are the spectrometer frequency, solvent, temperature, spectral width, acquisition time, and the number of scans. For a more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Conclusion

This guide has outlined the necessary components for a comprehensive technical report on the ¹H and ¹³C NMR spectral data of this compound. While the specific, experimentally determined data is not currently available in the public domain, the structured tables and general protocols provided herein serve as a standard for its future reporting and analysis. Accurate and detailed NMR characterization is fundamental for the verification of the structure and purity of this compound, which is essential for its application in research and development.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-5-chloropyridin-4-amine

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3-Bromo-5-chloropyridin-4-amine, a vital building block in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the vibrational characteristics of this molecule, standardized experimental protocols for its analysis, and a structured presentation of its expected spectral data.

Molecular Structure and Expected Vibrational Modes

This compound is a substituted pyridine with three key functional groups that dictate its infrared absorption profile: an amino group (-NH₂), a bromo substituent (-Br), and a chloro substituent (-Cl) attached to the pyridine ring. The vibrational modes of the molecule can be categorized based on these functional groups and the pyridine ring itself.

The pyridine ring system is a fundamental structural unit in many natural products and pharmaceutical compounds.[2] Its vibrational spectra have been extensively studied to understand complex biological processes.[2] The substitution pattern on the pyridine ring in this compound will influence the exact frequencies of the ring's characteristic vibrations.

The primary vibrational modes expected in the IR spectrum of this compound include:

-

N-H Stretching: Symmetric and asymmetric stretching of the amine group.

-

N-H Bending: Scissoring and wagging motions of the amine group.

-

C-N Stretching: Stretching of the bond between the amino group and the pyridine ring.

-

Aromatic C-H Stretching: Stretching of the carbon-hydrogen bonds on the pyridine ring.

-

Pyridine Ring Vibrations (C=C and C=N stretching): These vibrations typically appear in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretching: Stretching of the carbon-chlorine bond.

-

C-Br Stretching: Stretching of the carbon-bromine bond.

The following diagram illustrates the logical relationship between the molecular structure and its expected IR spectral regions.

Predicted Infrared Absorption Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium to Strong | The presence of two bands in this region is characteristic of a primary amine. |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | These bands are typical for C-H stretching in aromatic rings. |

| 1650 - 1580 | N-H Bending (Scissoring) | Medium to Strong | This absorption is due to the in-plane bending of the N-H bonds in the amine group. |

| 1600 - 1450 | C=C and C=N Ring Stretching | Medium to Strong | The pyridine ring exhibits several characteristic stretching vibrations in this region. The exact positions are influenced by the electronic effects of the substituents.[3] |

| 1450 - 1350 | C-N Stretch | Medium | Stretching of the bond connecting the amino group to the pyridine ring. |

| 1200 - 1000 | In-plane C-H Bending | Weak to Medium | In-plane bending vibrations of the aromatic C-H bonds. |

| 800 - 600 | C-Cl Stretch | Strong | The position of this band can vary depending on the substitution pattern. |

| 700 - 500 | C-Br Stretch | Strong | The C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum. |

| 900 - 650 | Out-of-plane C-H Bending | Medium to Strong | These bands are characteristic of the substitution pattern on the aromatic ring. |

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of this compound using the Potassium Bromide (KBr) pellet technique, a common method for solid samples.[2]

Materials and Equipment:

-

This compound (solid)

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with dies

-

Fourier Transform Infrared (FTIR) spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 200 mg of dry KBr.

-

Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity of the mixture.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum with the empty sample holder to account for atmospheric and instrumental contributions.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

Process the raw data using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the absorption maxima.

-

An alternative method is Attenuated Total Reflectance (ATR) FT-IR spectroscopy, which requires minimal sample preparation. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before spectral acquisition.

Interpretation of the Spectrum

The interpretation of the obtained IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. This process relies on comparing the experimental peak positions with the expected frequencies outlined in the data table and with spectra of structurally similar compounds. The presence of strong absorptions in the regions of N-H, C=C/C=N, C-Cl, and C-Br stretching would be key identifiers for this compound.

Conclusion

The infrared spectrum of this compound is a valuable tool for its identification and structural characterization. By understanding the expected vibrational frequencies of its constituent functional groups and employing standardized experimental protocols, researchers can effectively utilize IR spectroscopy for quality control, reaction monitoring, and structural elucidation in the synthesis and application of this important chemical intermediate.

References

Navigating the Synthesis and Supply of 3-Bromo-5-chloropyridin-4-amine: A Technical Guide

For Immediate Release

A comprehensive technical guide on 3-Bromo-5-chloropyridin-4-amine, a key building block in pharmaceutical research and development, is now available. This document provides an in-depth overview of its commercial availability, purity standards, plausible synthetic routes, and purification protocols. Tailored for researchers, scientists, and professionals in drug development, this guide serves as a critical resource for leveraging this versatile intermediate in the synthesis of novel therapeutic agents.

Commercial Availability and Purity

This compound (CAS No. 159783-78-5) is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities generally meeting or exceeding 97%. For researchers requiring higher purity for sensitive applications, some suppliers offer grades of 99% or higher. Below is a summary of representative commercial sources.

| Supplier | Catalog Number | Purity | Available Quantities |

| Biosynth | FB64807 | Not Specified | Inquire |

| Sunway Pharm Ltd | CB73208 | 97% | 1g, 5g, 25g |

| BLD Pharm | BD159783 | Not Specified | Inquire |

| ECHEMI | Echemi-159783-78-5 | 99% | Inquire |

Synthesis and Purification: A Plausible Experimental Approach

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a plausible and efficient synthesis can be devised based on established methodologies for analogous halogenated pyridinamines. A likely route involves the direct amination of a suitable di-halogenated pyridine precursor.

Proposed Synthesis of this compound

A potential synthetic pathway starts from a commercially available dihalogenated pyridine, such as 3,5-dibromopyridine or 3,5-dichloropyridine, followed by a nucleophilic aromatic substitution reaction to introduce the amine group. Given the target molecule's structure, a more direct approach may involve the bromination of a chloro-aminopyridine precursor.

A plausible multi-step synthesis is outlined below, drawing from established procedures for the synthesis of related compounds.

Disclaimer: The following is a proposed experimental protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This procedure is adapted from the synthesis of 3,5-dibromo-4-aminopyridine from pyridine.

-

Materials: Pyridine, Hydrobromic acid (HBr), Ammonium salt (e.g., Ammonium bromide), Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH), tert-Butyl methyl ether.

-

Procedure:

-

Dissolve pyridine or a pyridine salt in an aqueous solution of hydrobromic acid at a low temperature.

-

Add an ammonium salt to the solution and heat to a specified temperature (e.g., 110-120°C).

-

Slowly add hydrogen peroxide dropwise to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to 10-11 with a NaOH solution.

-

Extract the product with tert-butyl methyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization.

-

Step 2: Conversion to 3-Bromo-5-chloro-4-aminopyridine (Conceptual)

A subsequent halogen exchange reaction (e.g., using a copper(I) chloride source) or a Sandmeyer-type reaction following diazotization of a related diamino precursor could potentially be employed to replace one of the bromine atoms with chlorine. However, a more direct synthesis starting from a chloro-substituted pyridine is likely more efficient.

A more direct, though still inferred, synthesis could involve the selective bromination of 4-amino-5-chloropyridine.

-

Materials: 4-amino-5-chloropyridine, a brominating agent (e.g., N-Bromosuccinimide - NBS), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 4-amino-5-chloropyridine in the chosen solvent.

-

Slowly add the brominating agent at a controlled temperature.

-

Stir the reaction mixture until completion, monitoring by TLC.

-

Work-up the reaction by quenching any excess brominating agent and extracting the product.

-

Purification Protocol

Purification of the crude this compound is critical to remove starting materials and by-products. Column chromatography is a highly effective method for this purpose. Due to the basic nature of the amino group, which can lead to peak tailing on standard silica gel, modifications to the mobile phase are recommended.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent such as hexanes or petroleum ether. To mitigate peak tailing, the addition of a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent is advisable.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (the proportion of ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Recrystallization from a suitable solvent system can be employed as an alternative or final purification step.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex heterocyclic molecules with potential biological activity. Its utility is underscored by its classification as a "versatile building block" and a "useful intermediate in the synthesis of other chemicals"[1]. The presence of bromine, chlorine, and amine functionalities on the pyridine ring provides multiple reaction sites for further chemical elaboration.

A notable, albeit indirect, application is its identification as "Roflumilast Impurity L"[2]. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The structural similarity of this compound to the 3,5-dichloropyridin-4-amine core of roflumilast suggests its potential as a key intermediate in the synthesis of roflumilast analogues and other PDE4 inhibitors. The development of novel PDE4 inhibitors is an active area of research for various inflammatory diseases.

Visualizing the Workflow

To aid in the conceptualization of the production of this compound, the following diagrams illustrate a plausible synthetic workflow and the general process for its purification.

Caption: A conceptual workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound via column chromatography.

References

CAS number 159783-78-5 chemical properties and suppliers

An In-depth Technical Guide to CAS Number 159783-78-5 and the Associated Active Compound GSK1059615

Disclaimer: The provided CAS number, 159783-78-5, corresponds to the chemical intermediate 4-Amino-3-bromo-5-chloropyridine. While this guide provides information on this intermediate, the detailed technical data regarding biological activity, signaling pathways, and extensive experimental protocols are associated with the potent PI3K inhibitor, GSK1059615 (CAS No. 958852-01-2), for which 4-Amino-3-bromo-5-chloropyridine may be a precursor or related compound. This guide will focus on the comprehensive technical details of GSK1059615 to meet the in-depth requirements of researchers and drug development professionals.

Introduction to GSK1059615

GSK1059615 is a highly potent and reversible inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] It is a novel, ATP-competitive inhibitor of the class I family of PI3Ks.[2] As a dual inhibitor, it also shows activity against the mammalian target of rapamycin (mTOR).[3][4] The inhibition of the PI3K/Akt/mTOR pathway is a critical target in oncology, as this pathway is frequently dysregulated in various human cancers, playing a crucial role in tumor cell regulation and survival.[5][6] GSK1059615 has been investigated in clinical trials for the treatment of various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer.[5]

Chemical Properties

GSK1059615 (CAS: 958852-01-2)

| Property | Value | Reference |

| IUPAC Name | (5Z)-5-[[4-(4-pyridinyl)-6-quinolinyl]methylidene]-1,3-thiazolidine-2,4-dione | [5] |

| Synonyms | PI3K inhibitor GSK1059615 | [7] |

| Molecular Formula | C18H11N3O2S | |

| Molecular Weight | 333.36 g/mol | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 3 mg/mL, DMF: 2.5 mg/mL | [8] |

| SMILES | C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | [5] |

| InChIKey | QDITZBLZQQZVEE-YBEGLDIGSA-N | [5] |

4-Amino-3-bromo-5-chloropyridine (CAS: 159783-78-5)

| Property | Value | Reference |

| IUPAC Name | 3-bromo-5-chloro-4-pyridinamine | [9] |

| Synonyms | Roflumilast KSM-II Bromo Compound | [10] |

| Molecular Formula | C5H4BrClN2 | [11] |

| Molecular Weight | 207.46 g/mol | [11] |

| Appearance | Solid | [9] |

| Storage | 2-8°C Refrigerator | [10] |

Biological Activity and Mechanism of Action

GSK1059615 exerts its anti-neoplastic activity by inhibiting the PI3K/AKT kinase signaling pathway.[7] This inhibition can lead to the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and subsequently inducing apoptosis.[7] GSK1059615 is a potent inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and mTOR.

In Vitro Potency

| Target | IC50 | Ki | Reference |

| PI3Kα | 0.4 nM, 2 nM | 0.42 nM | [2][4] |

| PI3Kβ | 0.6 nM | 0.6 nM | [2][4] |

| PI3Kγ | 5 nM | 0.47 nM | [2][4] |

| PI3Kδ | 2 nM | 1.7 nM | [2][4] |

| mTOR | 12 nM | [4] |

In cellular assays, GSK1059615 inhibits the phosphorylation of Akt at S473 with an IC50 of 40 nM in T47D and BT474 cancer cells.[2] It also demonstrates broad anti-proliferative effects across a range of cancer cell lines.[3]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. GSK1059615 inhibits this pathway at two key nodes: PI3K and mTOR.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by GSK1059615.

Experimental Protocols

PI3K Kinase Assay (HTRF-based)

This assay measures the GSK1059615-dependent inhibition of PI3K enzymes.

-

Enzyme Concentrations:

-

PI3Kα and PI3Kδ: 400 pM

-

PI3Kβ: 200 pM

-

PI3Kγ: 1 nM[2]

-

-

Reaction Conditions:

-

Procedure:

-

Serially dilute GSK1059615 (3-fold in DMSO) and transfer 50 nL to a 384-well low-volume assay plate.[2]

-

Add 2.5 µL of the respective PI3K enzyme in reaction buffer and incubate at room temperature for 15 minutes.[4]

-

Initiate the reaction by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]

-

Incubate at room temperature for one hour.[4]

-

Quench the reaction by adding 2.5 µL of stop solution.[4]

-

Add 2.5 µL of Detection Solution and incubate for one hour in the dark.[4]

-

Measure the HTRF signal on an Envision plate reader (excitation: 330nm, emission: 620nm and 665nm).[4]

-

Calculate the IC50 value from the resulting data.[4]

-

Cellular Akt Phosphorylation Assay

This assay determines the effect of GSK1059615 on the phosphorylation of Akt in cancer cell lines.

-

Cell Plating:

-

Plate cells (e.g., T47D, BT474) at a density of 1 x 10^4 cells per well in 96-well plates and incubate overnight.[2]

-

-

Treatment:

-

Add GSK1059615 to the wells and incubate for 30 minutes.[2]

-

-

Lysis:

-

Detection (Akt Duplex Assay):

-

Wash the plates with wash buffer four times.[2]

-

Follow the manufacturer's protocol for the Akt duplex assay to measure the levels of phosphorylated Akt (S473).

-

Caption: A generalized workflow for determining the IC50 of GSK1059615.

Suppliers

GSK1059615 (CAS: 958852-01-2)

A number of chemical suppliers provide GSK1059615 for research purposes. These include, but are not limited to:

4-Amino-3-bromo-5-chloropyridine (CAS: 159783-78-5)

This chemical intermediate is available from various suppliers, including:

-

Sigma-Aldrich[9]

-

ChemicalBook[13]

-

Parchem[14]

-

Simson Pharma Limited

-

Pharmaffiliates[10]

-

Manus Aktteva Biopharma LLP

Note: This product is intended for research use only and is not for human or veterinary use.[8] Always refer to the supplier's safety data sheet (SDS) for handling and storage information.[11][15]

References

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Gsk-1059615 | C18H11N3O2S | CID 23582824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. 3-Bromo-5-chloropyridin-4-amine | 159783-78-5 [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. kmpharma.in [kmpharma.in]

- 12. PI3K inhibitor GS1059615 Datasheet DC Chemicals [dcchemicals.com]

- 13. 4-Amino-3-bromo-5-chloropyridine | 159783-78-5 [chemicalbook.com]

- 14. parchem.com [parchem.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Bromo-5-chloropyridin-4-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its participation in key organic reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction mechanisms to facilitate the strategic design and execution of synthetic routes involving this compound.

Introduction

This compound is a dihalogenated aminopyridine that serves as a valuable intermediate in the synthesis of a wide range of more complex molecules.[1] Its structure features three key reactive sites: a bromine atom, a chlorine atom, and an amino group, each offering distinct opportunities for functionalization. The electronic properties of the pyridine ring, influenced by the electron-withdrawing halogen substituents and the electron-donating amino group, dictate its reactivity in various transformations. This guide will explore the primary reaction types this molecule undergoes, providing a framework for its application in synthetic chemistry.

Core Reactivity Profile

The reactivity of this compound is dominated by transformations targeting the carbon-halogen bonds and the amino group. The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.[2] This reaction typically involves the palladium-catalyzed coupling of the bromo position of the pyridine with an organoboron reagent, such as a boronic acid or ester.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Aminobromopyridine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |

| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |

Data adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A dry reaction vessel is charged with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), is then added. A degassed solvent mixture of 1,4-dioxane and water (in a 4:1 ratio) is introduced via syringe.[2] The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed. In a typical microwave vial, this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base such as potassium carbonate (2.0 equiv), and a palladium catalyst are combined in a chosen solvent system (e.g., 1,4-dioxane/water). The sealed vial is then irradiated in a microwave reactor at a temperature of 120-150 °C for 10-30 minutes.[2]

References

Determining the Solubility of 3-Bromo-5-chloropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloropyridin-4-amine is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols to enable researchers to generate this crucial data.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental physicochemical property that influences its bioavailability, processability, and formulation development. This compound, a substituted pyridine derivative, presents a chemical structure whose solubility behavior is dictated by the interplay of its aromatic ring, amine group, and halogen substituents. This guide details the established methods for quantitatively assessing its solubility in a range of common organic solvents.

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. A safety data sheet for the compound explicitly states "no data available" for solubility.[1] Therefore, researchers must determine this experimentally. The following table outlines the classes of common organic solvents that should be considered for solubility testing of this compound based on its chemical structure.

Table 1: Recommended Common Organic Solvents for Solubility Testing of this compound

| Solvent Class | Examples | Rationale for Inclusion |

| Alcohols | Methanol, Ethanol, Isopropanol | The amine and pyridine nitrogen can form hydrogen bonds with protic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | The polar carbonyl group can interact with the polar functionalities of the compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Solvents with moderate polarity that can engage in dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Ethereal oxygen can act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene, Xylene | The pyridine ring may have favorable pi-pi stacking interactions with aromatic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Often effective for dissolving a wide range of organic compounds. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly polar aprotic solvents capable of dissolving many polar and nonpolar compounds. |

| Nitriles | Acetonitrile | A polar aprotic solvent commonly used in chromatography and as a reaction medium. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two main methodologies: kinetic and equilibrium solubility measurements.

Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][3] It measures the concentration of a solute in a saturated solution at a constant temperature.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[2][4]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5]

The following diagram illustrates the workflow for the shake-flask method:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to rank compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly effective solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent.

-

Precipitation Detection: The dilutions are monitored for the formation of a precipitate. This can be done visually or, more quantitatively, using techniques like nephelometry, which measures light scattering from suspended particles.[6]

-

Solubility Determination: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.

The following diagram illustrates the workflow for kinetic solubility determination:

Caption: General workflow for determining kinetic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant and recorded temperature.[4]

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical factor due to the basicity of the amine group and pyridine nitrogen.[2]

-

Polymorphism: The crystalline form of the solid compound can affect its solubility. It is important to characterize the solid form used in the experiments.

-

Purity of Solute and Solvent: The purity of both the this compound and the organic solvent must be high to ensure accurate and reproducible results.[4]

Conclusion

While specific, publicly available solubility data for this compound is lacking, this guide provides the necessary framework for researchers to determine this vital parameter. The choice between equilibrium and kinetic solubility methods will depend on the stage of research and the required accuracy. By following the detailed protocols and considering the influencing factors outlined herein, scientists and drug development professionals can generate the reliable solubility data needed to advance their research and development activities with this compound.

References

- 1. echemi.com [echemi.com]

- 2. who.int [who.int]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-5-chloropyridin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 3-Bromo-5-chloropyridin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. While a specific X-ray crystal structure for this compound is not publicly available, this document extrapolates key structural features from closely related 4-aminopyridine derivatives for which crystallographic data has been reported. This guide also outlines generalized experimental protocols for the synthesis and crystallization of such compounds and explores their potential biological significance by illustrating a relevant signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyridine scaffold.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged structures in drug design.[2] The specific substitution pattern of a pyridine ring can significantly influence its physicochemical properties and biological activity.[1] The subject of this guide, this compound, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[3] Halogen atoms can modulate parameters such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can be important for ligand-receptor binding.

Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design. X-ray crystallography provides definitive information about molecular geometry, conformation, and intermolecular interactions in the solid state. Although the crystal structure of this compound itself is not yet reported in open crystallographic databases, analysis of related structures allows for the prediction of its key structural parameters.

Predicted Crystallographic and Structural Data

Based on the analysis of crystal structures of substituted 4-aminopyridine derivatives, the following table summarizes the expected crystallographic and key intramolecular parameters for this compound. These values are predictive and should be confirmed by experimental determination.

| Parameter | Predicted Value/Range | Comments |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted pyridines. |

| Space Group | P2₁/c, P-1, or similar | Centrosymmetric space groups are frequently observed. |

| C-Br Bond Length | ~1.85 - 1.90 Å | Typical for a bromine atom attached to an aromatic ring. |

| C-Cl Bond Length | ~1.70 - 1.75 Å | Typical for a chlorine atom attached to an aromatic ring. |

| C-N (amino) Bond Length | ~1.35 - 1.40 Å | Indicates some double bond character due to resonance. |

| Pyridine Ring Geometry | Largely planar | The pyridine ring is expected to be aromatic and planar. |

| Intermolecular Interactions | N-H···N hydrogen bonds, Halogen bonds | The amino group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor. Bromine and chlorine atoms may participate in halogen bonding. |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and crystallization of this compound derivatives. These are based on established methods for similar compounds and may require optimization for specific substrates.

Synthesis of this compound Derivatives

A common synthetic route to substituted aminopyridines involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring with an amine. For the parent compound, a multi-step synthesis starting from a suitable pyridine precursor would be necessary. The following diagram illustrates a generalized synthetic workflow.

Protocol:

-

Halogenation/Nitration: A suitable pyridine precursor is subjected to electrophilic halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) or nitration to introduce the desired substituents.

-

Nucleophilic Aromatic Substitution: The halogenated or nitrated pyridine is then reacted with an appropriate amine nucleophile to introduce the amino group at the 4-position. This step may require elevated temperatures and the use of a base.

-

Reduction/Functional Group Interconversion: If a nitro group was introduced, it is subsequently reduced to an amino group, typically using reducing agents like iron in acidic medium or tin(II) chloride. Further modifications to the substituents can be carried out as needed.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of solvent and method is critical and often determined empirically.

Protocol (Slow Evaporation):

-

Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). A suitable solvent is one in which the compound has moderate solubility.

-

Solution Preparation: The compound is dissolved in a minimal amount of the chosen solvent or solvent mixture, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Filtration: The solution is filtered through a syringe filter to remove any particulate matter.

-

Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes. The vial is left undisturbed in a location with minimal temperature fluctuations.

-

Harvesting: Crystals typically form over a period of several days to weeks. Once suitable crystals have grown, they are carefully harvested from the mother liquor.

Biological Relevance and Signaling Pathways

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Many of these activities stem from their ability to inhibit specific enzymes, particularly kinases, or to antagonize cell surface receptors.

One important signaling pathway that is often targeted by small molecule inhibitors, including those with pyridine scaffolds, is the CXCR4 signaling pathway .[5] CXCR4 is a chemokine receptor that plays a crucial role in cancer metastasis, HIV entry, and inflammatory responses.[5] Antagonists of CXCR4 can block the binding of its natural ligand, CXCL12, thereby inhibiting downstream signaling cascades involved in cell migration and proliferation.

The diagram above illustrates how a this compound derivative, acting as a CXCR4 antagonist, can prevent the binding of CXCL12 to the receptor. This blockage inhibits the activation of downstream G-protein coupled signaling pathways, such as those involving PLC, PI3K, and ERK, ultimately leading to a reduction in cancer cell migration and proliferation.

Conclusion

While the specific X-ray crystal structure of this compound remains to be determined, this guide provides a robust framework for understanding its likely structural characteristics and biological potential. By leveraging data from analogous compounds, researchers can make informed decisions in the design of novel derivatives. The provided experimental protocols offer a starting point for the synthesis and crystallization of these promising molecules. The exploration of their interaction with key biological targets, such as the CXCR4 receptor, highlights the potential of this chemical scaffold in the development of new therapeutic agents. Future crystallographic studies on this compound and its derivatives will be invaluable for further refining our understanding and advancing drug discovery efforts in this area.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloropyridine-4-amine | 159783-78-5 | FB64807 [biosynth.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the field of medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[1] The substrate, 3-Bromo-5-chloropyridin-4-amine, is a valuable building block for the synthesis of novel substituted aminopyridines. The selective coupling at the more reactive C-Br bond allows for the introduction of various aryl and heteroaryl substituents, leading to a diverse range of compounds for screening and development.[2]

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The resulting 3-aryl-5-chloropyridin-4-amine derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including as kinase inhibitors and other targeted therapies. The presence of the primary amine and the chlorine atom offers further opportunities for diversification.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] These conditions are expected to be a good starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 88 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 78 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 82 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 75 |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure: Conventional Heating

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound) via syringe.

-

Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-chloropyridin-4-amine product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Procedure: Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times.

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the chosen solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, the work-up and purification steps are similar to the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the selective N-arylation of 3-bromo-5-chloropyridin-4-amine via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of crucial carbon-nitrogen (C-N) bonds.[1][2][3] The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to efficiently introduce amino groups is of significant interest in drug discovery and development.[1]

Reaction Principle

The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine. This transformation is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][4]

For the substrate this compound, a key consideration is the relative reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4] This inherent difference in reactivity allows for the potential for selective amination at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent functionalization.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on reactions with structurally similar substituted halopyridines and other aryl halides.[1][5][6][7] Optimization of these parameters is crucial for achieving high yields and selectivity for any new substrate-amine combination.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Amine | Representative Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Aniline | 85-95 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | Morpholine | 80-90 |

| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 80 | 16 | Benzylamine | 75-85 |

| 4 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 65 | 24 | Cyclopentylamine | 70-80[1] |

| 5 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu | Dioxane | 100 | 24 | Carbazole | 60-70[7] |

Experimental Protocols

The following is a generalized protocol for the selective Buchwald-Hartwig amination of this compound. This protocol serves as a starting point and may require optimization for specific amine coupling partners.

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR a palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.

-

Addition of Reactants: Add this compound to the Schlenk tube.

-

Inerting the Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the addition of the amine via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

-

Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-3-pyridin-4-amine.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck reaction using 3-Bromo-5-chloropyridin-4-amine as a key building block. This versatile substrate allows for the introduction of various alkenyl groups at the 3-position of the pyridine ring, a common scaffold in medicinal chemistry. The following protocols are designed to serve as a starting point for the synthesis of a diverse range of substituted pyridines, which are valuable intermediates in drug discovery and materials science.

Introduction

The Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For this compound, the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond allows for selective functionalization at the 3-position. The electron-deficient nature of the pyridine ring and the presence of the amino group can influence the reaction conditions required for optimal yields. The protocols outlined below are based on established methodologies for Heck reactions on related heterocyclic systems.

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is presented below:

Caption: General Heck Reaction Scheme.

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with various alkenes. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.

Protocol 1: Heck Coupling with Styrene

This protocol describes the reaction of this compound with styrene to synthesize 3-styryl-5-chloropyridin-4-amine.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Schlenk tube or microwave reaction vial

-

Magnetic stirrer and heating block or oil bath

Procedure:

-